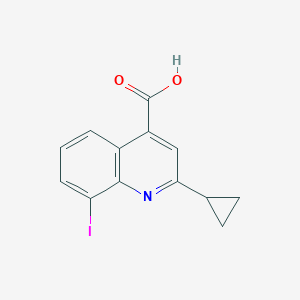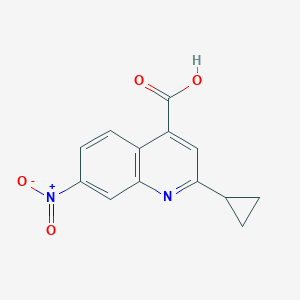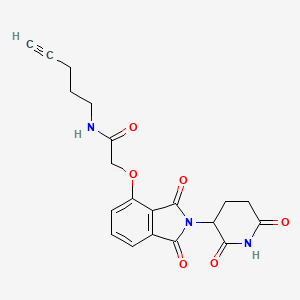![molecular formula C14H17IN2O6 B13710536 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid CAS No. 10463-29-3](/img/structure/B13710536.png)
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid is a chemical compound with the molecular formula C14H17IN2O6 and a molecular weight of 436.1991 g/mol . This compound is characterized by the presence of a hydroxy group, an iodine atom, and a nitro group on a phenyl ring, which is connected to a hexanoic acid moiety through an acetamido linkage .
Métodos De Preparación
The synthesis of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves multiple steps, typically starting with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. The acetamido linkage is formed through an acylation reaction, and the final product is obtained by coupling the acetamido intermediate with hexanoic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Análisis De Reacciones Químicas
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as thiols or amines . Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving iodine and nitro groups.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid include:
- 6-[2-(4-Hydroxy-3-bromo-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-chloro-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-fluoro-5-nitrophenyl)acetamido]hexanoic acid
These compounds share similar structures but differ in the halogen atom present on the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to other halogens, potentially leading to different biological activities and properties .
Propiedades
Número CAS |
10463-29-3 |
|---|---|
Fórmula molecular |
C14H17IN2O6 |
Peso molecular |
436.20 g/mol |
Nombre IUPAC |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20) |
Clave InChI |
LKGGMBQFWIIXJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


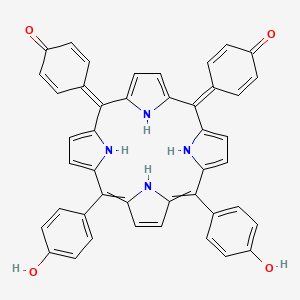
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
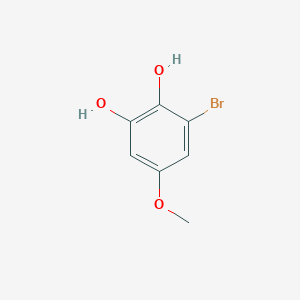
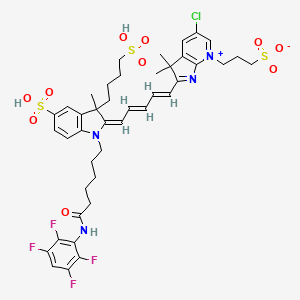
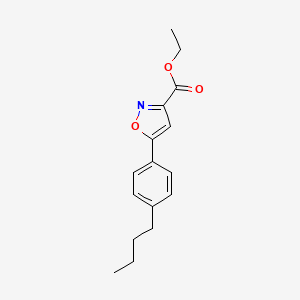
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
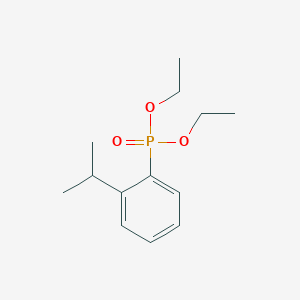
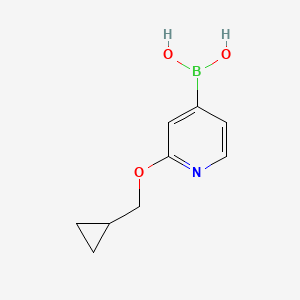
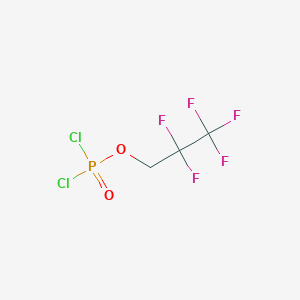
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)

